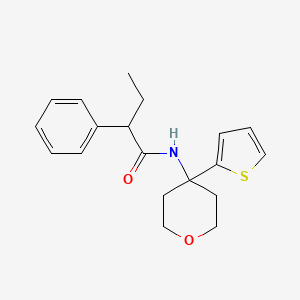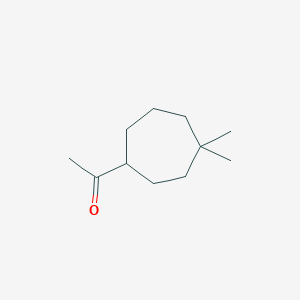
1-(4,4-Dimethylcycloheptyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4,4-Dimethylcycloheptyl)ethanone” is a chemical compound with the CAS Number: 1507473-96-2 . It has a molecular weight of 168.28 . The IUPAC name for this compound is this compound . It is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 168.28 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Enzymatic C-Demethylation
A study explored the enzymatic C-demethylation of a novel dipeptidyl peptidase-4 inhibitor, which underwent major metabolic reactions including hydroxylation and carbonyl reduction in a hepatic microsomal system. This process resulted in the formation of a C-demethylated metabolite, illustrating the compound's metabolic pathway in rat liver microsomes (H. Yoo et al., 2008).
Nickel-Catalyzed Alkylation and Transfer Hydrogenation
Research on nickel-catalyzed alkylation and transfer hydrogenation of α,β-unsaturated enones with methanol demonstrated a novel method for the selective reduction of C═C bonds. This study highlights the utility of methanol as an efficient reducing and alkylating agent in organic synthesis, offering insights into catalytic transfer hydrogenation processes (Nahury Castellanos-Blanco et al., 2012).
Crystallographic and Vibrational Studies
An investigation into the molecular structure and properties of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone utilized X-ray diffraction and vibrational spectroscopy. This research provides detailed insights into the compound's molecular geometry, supporting the development of new materials with desired physical and chemical properties (C. S. Chidan Kumar et al., 2015).
Antimicrobial Activity of Pyrazole Derivatives
A study focused on synthesizing and evaluating the antimicrobial activity of 3,4-substituted pyrazoles derived from aryl ethanone. These compounds exhibited significant antibacterial and antifungal effects, suggesting potential for developing new antimicrobial agents (GANESH AKULA et al., 2019).
Synthesis and Application of a Coordination Polymer
Research on the synthesis and characterization of a dimethyltin(IV) coordination polymer demonstrated its application as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions. This study contributes to the field of catalysis, particularly in the development of environmentally friendly catalytic processes (L. Martins et al., 2016).
Safety and Hazards
The safety information for “1-(4,4-Dimethylcycloheptyl)ethanone” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse cautiously with water .
properties
IUPAC Name |
1-(4,4-dimethylcycloheptyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(12)10-5-4-7-11(2,3)8-6-10/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGSBGDKTVPHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

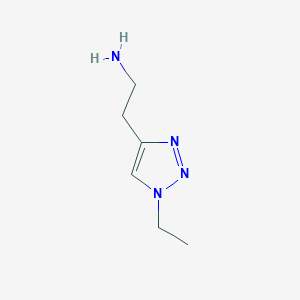
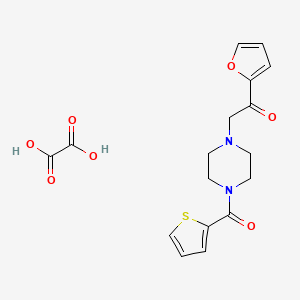
![2,5-dichloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2932186.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(3-fluorophenoxy)-N-methylpropanamide](/img/structure/B2932188.png)
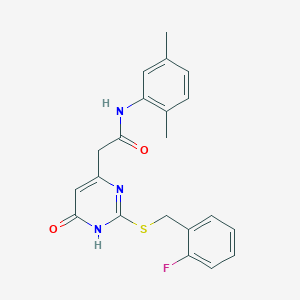
![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)
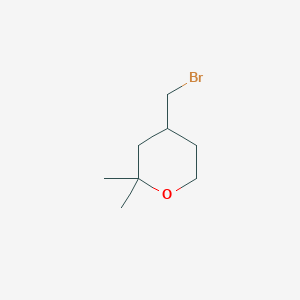
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)
![3-Methyl-6-(5-quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2932201.png)
